Rboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

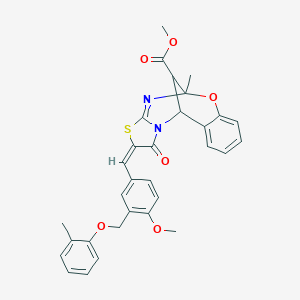

分子式 |

C31H28N2O6S |

|---|---|

分子量 |

556.6g/mol |

IUPAC名 |

methyl (13E)-13-[[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |

InChI |

InChI=1S/C31H28N2O6S/c1-18-9-5-7-11-22(18)38-17-20-15-19(13-14-23(20)36-3)16-25-28(34)33-27-21-10-6-8-12-24(21)39-31(2,32-30(33)40-25)26(27)29(35)37-4/h5-16,26-27H,17H2,1-4H3/b25-16+ |

InChIキー |

JWEQRJSCTFBRSI-PCLIKHOPSA-N |

SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC |

異性体SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC |

正規SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)OC)OC |

製品の起源 |

United States |

Advanced Spectroscopic and Analytical Methodologies in "rboxylate" Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of "Rboxylate"

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for determining the structure and dynamics of molecules numberanalytics.comhyphadiscovery.comlibretexts.org. Applied to "this compound," NMR provides detailed information about the local electronic environment of specific nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C), offering insights into connectivity, functional groups, and stereochemistry libretexts.orgacs.orgslideshare.net. The principle relies on the magnetic properties of certain atomic nuclei which, when placed in a strong magnetic field and exposed to radiofrequency pulses, absorb and re-emit energy at specific frequencies (chemical shifts) libretexts.orgslideshare.net.

Multidimensional NMR Techniques for Connectivity and Stereochemical Analysis of "this compound"

While one-dimensional (1D) NMR spectra (e.g., ¹H and ¹³C NMR) provide essential information, complex molecules like "this compound" often benefit from multidimensional NMR techniques to resolve overlapping signals and establish through-bond and through-space correlations numberanalytics.comwikipedia.orglibretexts.org. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), provide information about scalar couplings between nuclei, revealing which atoms are connected through one to three bonds wikipedia.orglibretexts.org. Total Correlation Spectroscopy (TOCSY) extends this by showing correlations between all nuclei within a coupled spin system wikipedia.org. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for establishing correlations between different types of nuclei, typically ¹H and ¹³C, allowing for the assignment of carbon signals and the identification of longer-range correlations hyphadiscovery.comwikipedia.org. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about through-space proximity between nuclei, which is critical for determining the relative stereochemistry and conformation of "this compound" hyphadiscovery.com.

These multidimensional techniques, when applied to "this compound," can help piece together the complete molecular structure even in cases of complex spectral overlap, which is a common challenge with larger or conformationally flexible molecules. numberanalytics.comwikipedia.org

Solid-State NMR for "this compound" Crystalline and Amorphous Forms

Solid-state NMR (SSNMR) spectroscopy is particularly useful for characterizing "this compound" in its solid forms, including crystalline polymorphs and amorphous states europeanpharmaceuticalreview.compreprints.org. Unlike solution-state NMR, SSNMR can analyze materials with restricted molecular motion, providing insights into the atomic-level structure, molecular dynamics, and interactions within the solid lattice preprints.org. Techniques like Magic Angle Spinning (MAS) are employed to average out orientation-dependent interactions, improving spectral resolution preprints.org. Cross Polarization (CP) is often used to enhance the sensitivity of less abundant nuclei like ¹³C preprints.org.

SSNMR can distinguish between different crystalline forms of "this compound" based on subtle differences in chemical shifts and spectral patterns, which are indicative of variations in crystal packing and molecular conformation europeanpharmaceuticalreview.com. It is also a powerful tool for quantifying the amount of crystalline and amorphous content in a sample, which is crucial for understanding material properties like stability and solubility europeanpharmaceuticalreview.com. Furthermore, SSNMR can probe molecular interactions in multi-component solid systems involving "this compound," such as co-crystals or solid dispersions rsc.orgamericanpharmaceuticalreview.com.

Mass Spectrometry Techniques for "this compound" Fragmentation Pathways and Reaction Monitoring

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound mdpi.com. MS is extensively used in "this compound" research for confirming its molecular weight, identifying impurities, studying fragmentation pathways, and monitoring reactions mdpi.comamericanpharmaceuticalreview.com.

The process typically involves ionizing the "this compound" molecule, separating the resulting ions based on their m/z ratio, and detecting them mdpi.com. Different ionization techniques can be employed depending on the properties of "this compound," such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) americanpharmaceuticalreview.com.

High-Resolution Mass Spectrometry for "this compound" Degradation Products and Complexes

High-resolution mass spectrometry (HRMS) provides accurate mass measurements of ions, often with precision in the parts per million (ppm) range mdpi.comamericanpharmaceuticalreview.comdrug-dev.com. This high accuracy allows for the determination of the elemental composition of "this compound" and its related species with high confidence mdpi.comamericanpharmaceuticalreview.com. HRMS is particularly valuable for identifying and characterizing potential degradation products of "this compound," which may be present at low concentrations drug-dev.comnih.govmobilionsystems.com. By accurately measuring the mass of degradation products, their molecular formulas can be assigned, providing clues about the degradation pathways nih.govresearchgate.net.

HRMS can also be used to study non-covalent complexes involving "this compound," such as those formed with metal ions or other molecules, by detecting the intact complex ions and determining their precise mass mdpi.com.

Tandem Mass Spectrometry for Deeper Structural Insights into "this compound"

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions nih.govresearchgate.netacs.org. This technique provides deeper structural information by revealing how the "this compound" molecule breaks apart under controlled conditions nih.govacs.orgwikipedia.org.

In a typical MS/MS experiment, a precursor ion corresponding to "this compound" or one of its related species is selected in the first stage of mass analysis, then fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in the second stage nih.govresearchgate.netwikipedia.org. The fragmentation pattern, or the谱图 of the product ions, is characteristic of the molecule's structure and can be used to confirm the proposed structure of "this compound" or to elucidate the structures of unknown impurities or degradation products americanpharmaceuticalreview.comnih.govlibretexts.org. By analyzing the masses of the fragment ions, specific bonds that were cleaved can be identified, providing a roadmap of the molecule's substructures orgchemboulder.commiamioh.edu. Tandem MS is particularly powerful when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), allowing for the analysis of complex mixtures containing "this compound" americanpharmaceuticalreview.comthermofisher.com.

X-ray Diffraction and Crystallography for "this compound" Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is a non-destructive technique used to determine the arrangement of atoms within a crystalline material iastate.edumalvernpanalytical.combocsci.com. It is based on the diffraction of X-rays by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern that is characteristic of the material's crystal structure iastate.edubocsci.comcarleton.edu. XRD is essential for understanding the solid-state properties of "this compound," including its crystal structure, polymorphism, and crystallinity malvernpanalytical.comanton-paar.com.

X-ray Diffraction and Crystallography for "this compound" Single Crystal and Powder Analysis

X-ray diffraction studies of "this compound" can be performed on both single crystals and powder samples, providing different but complementary information iastate.edujove.com.

Single Crystal X-ray Diffraction (SCXRD): If "this compound" can be grown as a suitable single crystal, SCXRD is the most powerful technique for unambiguously determining its three-dimensional atomic structure jove.comrigaku.comuwaterloo.ca. By analyzing the diffraction pattern generated by a single crystal, crystallographers can determine the precise positions of each atom in the unit cell, as well as bond lengths, bond angles, and torsion angles jove.comuwaterloo.ca. This provides a complete picture of the molecular structure and how molecules are arranged in the crystal lattice anton-paar.comrigaku.com. SCXRD is invaluable for confirming the structure of a newly synthesized "this compound" variant or for understanding the subtle structural differences between polymorphs anton-paar.com.

Powder X-ray Diffraction (PXRD): When single crystals are not available or for analyzing the bulk crystalline composition of a sample, Powder X-ray Diffraction (PXRD) is employed iastate.edujove.comlibretexts.org. PXRD uses a powdered sample consisting of many small crystallites iastate.edulibretexts.org. The diffraction pattern obtained is a summation of the diffraction from all the randomly oriented crystallites carleton.edu. While PXRD does not provide the full 3D structure like SCXRD, the resulting pattern of peaks at specific angles (2θ) and intensities serves as a unique fingerprint for a given crystalline phase of "this compound" bocsci.comlibretexts.org. PXRD is widely used for identifying the crystalline phases present in a sample, assessing its purity, determining the degree of crystallinity, and monitoring phase transformations (e.g., between different polymorphs) malvernpanalytical.combocsci.comlibretexts.org. It is a crucial technique for quality control and understanding the solid-state behavior of "this compound" in different formulations or under various conditions. bocsci.com

By applying these advanced spectroscopic and analytical methodologies, researchers can gain a comprehensive understanding of the chemical structure, solid-state properties, and behavior of "this compound," which is essential for its further study and potential applications.

Single-Crystal X-ray Diffraction for "this compound" Molecular and Supramolecular Architecture

By analyzing the diffraction pattern produced when X-rays interact with the regularly spaced atoms in a "this compound" single crystal, researchers can deduce the electron density distribution, revealing the positions of atoms and thus the molecular geometry. creative-biostructure.com Furthermore, SC-XRD can shed light on the supramolecular architecture of "this compound", such as how individual molecules pack together in the crystal lattice and the nature of intermolecular interactions like hydrogen bonding or pi-pi stacking. uwaterloo.ca

Illustrative Data Table: Selected Bond Lengths and Angles for Crystalline "this compound" (Hypothetical Data)

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | 1.398 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.402 | C2-C3-C4 | 119.8 |

| C-O | 1.345 | O-C-C | 115.2 |

| C=O | 1.210 | C-C=O | 125.7 |

| O-H | 0.980 | C-O-H | 108.9 |

This hypothetical data table illustrates the type of precise structural parameters obtainable from SC-XRD, providing fundamental information about the molecular framework of "this compound".

Powder X-ray Diffraction for Polymorphism and Phase Analysis of "this compound"

While SC-XRD requires a suitable single crystal, Powder X-ray Diffraction (PXRD) is applied to polycrystalline or powdered samples of "this compound". jove.comresearchgate.net PXRD is a crucial technique for identifying different crystalline forms, or polymorphs, of a compound. rigaku.comwikipedia.org Each polymorph of "this compound" would possess a unique crystal structure and, consequently, a distinct powder diffraction pattern that serves as a fingerprint. rigaku.comwikipedia.org

PXRD enables researchers to distinguish between different polymorphic forms of "this compound", which is particularly important as different polymorphs can exhibit varying physical properties such as melting point, solubility, and dissolution rate. rigaku.com Beyond qualitative identification, PXRD can also be used for quantitative analysis to determine the relative proportions of different polymorphs in a mixture. rigaku.com This is vital for quality control and ensuring batch-to-batch consistency of solid "this compound". rigaku.com PXRD can also provide information on the crystallinity of a sample. jove.com

Illustrative Data Table: Characteristic PXRD Peaks for "this compound" Polymorphs (Hypothetical Data)

| Polymorph | 2θ (°) | Relative Intensity (%) |

| Form A | 10.5 | 100 |

| Form A | 15.2 | 75 |

| Form A | 21.8 | 50 |

| Form B | 11.1 | 100 |

| Form B | 16.5 | 60 |

| Form B | 23.1 | 85 |

This hypothetical data demonstrates how different polymorphic forms of "this compound" would present distinct patterns of diffraction peaks at specific 2θ angles with varying intensities.

Spectroscopic Probes of "this compound" Electronic States and Photophysical Processes

Spectroscopic techniques that utilize the interaction of electromagnetic radiation with matter are fundamental for understanding the electronic structure and photophysical behavior of "this compound". jascoinc.comfiveable.mejasco-global.com

Vibrational Spectroscopy (IR, Raman) for "this compound" Functional Group Dynamics and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in "this compound" and the nature of its chemical bonds. photothermal.comnanografi.comfiveable.meksu.edu.sa These techniques analyze the vibrational modes of molecules, which are characteristic of specific functional groups and molecular structures. nanografi.comfiveable.meksu.edu.sa

IR spectroscopy measures the absorption of infrared light when molecular vibrations cause a change in the dipole moment of a bond, making it particularly sensitive to polar functional groups. photothermal.comnanografi.comfiveable.meksu.edu.sa Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to changes in molecular polarizability during vibrations, making it more sensitive to non-polar bonds and molecular frameworks. photothermal.comnanografi.comfiveable.meksu.edu.salibretexts.org

By analyzing the characteristic peaks in the IR and Raman spectra of "this compound", researchers can identify the presence of specific functional groups (e.g., carbonyl, hydroxyl, aromatic rings) and gain insights into their vibrational dynamics. fiveable.me Furthermore, shifts in peak positions and changes in intensity can provide information about intermolecular interactions, such as hydrogen bonding, in solid or solution phases of "this compound". libretexts.org

Illustrative Data Table: Characteristic Vibrational Bands for "this compound" (Hypothetical Data)

| Spectroscopy | Band Position (cm⁻¹) | Assignment (Functional Group/Vibration) |

| IR | 1720 | C=O stretching (carbonyl) |

| IR | 3350 | O-H stretching (hydroxyl) |

| Raman | 1600 | C=C stretching (aromatic ring) |

| Raman | 2950 | C-H stretching (aliphatic) |

This hypothetical data illustrates how IR and Raman spectroscopy provide a molecular fingerprint of "this compound" based on its characteristic vibrational modes.

Electronic Spectroscopy (UV-Vis, Fluorescence) for "this compound" Energy Levels and Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic structure of "this compound" by examining transitions between electronic energy levels. jascoinc.comfiveable.mejasco-global.comjove.commcgill.ca

UV-Vis spectroscopy measures the absorption of light in the UV and visible regions as electrons in "this compound" are excited from lower-energy molecular orbitals (e.g., HOMO) to higher-energy unoccupied orbitals (e.g., LUMO). jascoinc.comjove.commcgill.ca The resulting absorption spectrum provides information about the energy gap between these orbitals and the presence of chromophores within the molecule. jove.com The wavelength and intensity of absorption peaks are characteristic of the electronic transitions occurring in "this compound". jove.commcgill.ca

Fluorescence spectroscopy involves exciting "this compound" molecules with UV or visible light and then detecting the light emitted as they return to a lower electronic state. jascoinc.comfiveable.memcgill.ca This technique is highly sensitive and can provide insights into the excited-state properties of "this compound", including energy transfer processes and the influence of the molecular environment on its photophysical behavior. jascoinc.com The fluorescence spectrum, including excitation and emission wavelengths and intensities, offers a complementary view of the electronic energy landscape of "this compound". mcgill.ca

Illustrative Data Table: Electronic Absorption and Emission Data for "this compound" (Hypothetical Data)

| Spectroscopy | Feature | Wavelength (nm) | Molar Absorptivity (ε) or Relative Intensity |

| UV-Vis | Absorption Maximum | 280 | 15,000 M⁻¹cm⁻¹ |

| UV-Vis | Absorption Shoulder | 245 | 8,000 M⁻¹cm⁻¹ |

| Fluorescence | Excitation Maximum | 290 | - |

| Fluorescence | Emission Maximum | 350 | 100 (arbitrary units) |

This hypothetical data illustrates how UV-Vis and fluorescence spectroscopy reveal information about the electronic transitions and photophysical properties of "this compound".

Chromatographic and Separation Techniques for "this compound" Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components in a mixture, assessing the purity of "this compound", and analyzing complex samples containing the compound. wikipedia.orgmiamioh.edubyjus.comkhanacademy.org These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase. miamioh.edukhanacademy.org

Various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), can be employed depending on the physical properties of "this compound". miamioh.educhiralpedia.com HPLC is widely used for separating non-volatile or thermally labile compounds, while GC is suitable for volatile or semi-volatile substances. miamioh.edu By using appropriate stationary and mobile phases, researchers can achieve effective separation of "this compound" from impurities or other components in a mixture. miamioh.edukhanacademy.orgchiralpedia.com

The purity of "this compound" can be assessed by integrating the peak corresponding to "this compound" in the chromatogram and comparing it to the total area of all peaks. fiveable.me Chromatographic techniques coupled with detectors (e.g., UV-Vis detector, mass spectrometer) also allow for the identification and quantification of impurities present in the sample. solubilityofthings.comfiveable.me

Chiral Separation of "this compound" Enantiomers and Diastereomers

If "this compound" is a chiral compound, meaning it exists as stereoisomers that are non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers), chiral separation techniques are critical. chiralpedia.comlibretexts.orgnih.govchromatographyonline.com Enantiomers of chiral compounds can have different biological activities and properties, making their separation and analysis crucial, particularly in pharmaceutical and agrochemical research. chiralpedia.comnih.gov

Chiral separation is typically achieved using chromatographic methods with a chiral stationary phase (CSP) or chiral additives in the mobile phase. libretexts.orgchiralpedia.comlibretexts.orgnih.govchromatographyonline.com These chiral environments interact differently with each enantiomer, leading to different retention times and thus separation. libretexts.orgchiralpedia.com HPLC with a CSP is a widely used technique for the direct separation of enantiomers. chiralpedia.comnih.gov

Alternatively, indirect methods can be employed where "this compound" is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated using standard achiral chromatography. libretexts.orgchromatographyonline.com Chiral separation techniques allow for the determination of the enantiomeric excess or purity of "this compound" samples. chromatographyonline.com

Illustrative Data Table: Chiral HPLC Separation of "this compound" Enantiomers (Hypothetical Data)

| Peak | Retention Time (min) | Peak Area (%) | Enantiomer |

| 1 | 8.5 | 49.8 | Enantiomer 1 |

| 2 | 9.2 | 50.2 | Enantiomer 2 |

This hypothetical data demonstrates the separation of two "this compound" enantiomers using chiral HPLC, indicating their relative proportions in the sample.

Hyphenated Techniques for "this compound" Component Identification in Complex Matrices

The identification and characterization of "this compound" compounds within complex matrices necessitate the application of advanced analytical methodologies, particularly hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. These techniques are crucial for resolving "this compound" components from intricate sample backgrounds and providing structural information. Research in this area frequently employs techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with their variants.

GC-MS has been utilized for the analysis of compounds, including those with cathis compound functionalities, in complex biological and environmental matrices. For instance, GC-MS was applied to study secondary metabolites in the ethanol extract of Solanum species, where various phyto-constituents, some of which are cathis compound derivatives, were detected and identified based on their mass spectra and retention times researchgate.netekb.eg. The analysis involved extracting compounds from plant material, separating them by GC, and detecting them by MS, with identification often achieved by comparing spectra to mass spectral libraries like the NIST library ekb.eg. This approach allows for the screening and identification of numerous compounds simultaneously within a single run.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers advantages for analyzing less volatile or thermally labile "this compound" compounds. This technique involves separating components using liquid chromatography before their introduction into a mass spectrometer. LC-MS/MS has been employed for the determination of residues, including those containing cyclopropanecathis compound moieties, in complex matrices like soil and sediment epa.gov. Method validation studies for such analyses involve assessing parameters like selectivity, linearity, limit of quantification (LOQ), and limit of detection (LOD) using techniques like multiple reaction monitoring (MRM) to enhance specificity and sensitivity epa.gov. The use of internal standards is also common practice in GC-MS and LC-MS methods to improve the accuracy and reproducibility of quantification in complex samples biorxiv.org.

Hyphenated techniques are also integral to metabolomics studies involving "this compound" compounds. GC-MS and LC-MS-based metabolomics workflows are used to profile a wide range of metabolites in biological samples, including those with cathis compound groups biorxiv.orgwindows.networktribe.com. These studies often involve extensive sample preparation steps tailored to the matrix (e.g., cell pellets, plasma, tissue homogenates) to extract and prepare metabolites for analysis biorxiv.orgwindows.netuniversiteitleiden.nl. Following chromatographic separation and mass spectrometric detection, sophisticated data analysis techniques are applied to identify and quantify "this compound" metabolites and study their changes under different biological conditions worktribe.com.

Furthermore, hyphenated techniques like SPE-GC-FID (Solid-Phase Extraction-Gas Chromatography-Flame Ionization Detection) have been developed for the quantification of specific cathis compound-containing compounds, such as organic carbonates, in complex aqueous matrices from recycling processes researchgate.net. This highlights the utility of combining sample preparation techniques like SPE with chromatographic and detection methods for effective matrix elimination and analyte preconcentration researchgate.net.

Detailed research findings from studies employing these techniques often include chromatographic parameters, mass spectral data (e.g., m/z values, fragmentation patterns), retention times, and quantitative data (e.g., concentrations, relative abundances). The selectivity of these methods in complex matrices is typically evaluated to ensure that interfering peaks are not present at the retention times of the target "this compound" analytes epa.govscirp.org.

Here is an example of data that might be presented in research utilizing hyphenated techniques for "this compound" analysis in complex matrices, based on the types of findings reported in the search results:

| Analyte Name (Putative) | Hyphenated Technique | Matrix | Retention Time (min) | Major m/z Ions (or MRM Transitions) | Notes | Source |

| "this compound" | GC-MS | Biological Sample | ~15 | Not specified | Listed as a detected metabolite | windows.net |

| Ethyl 3-(2-naphthyl)-7-(naphthylcarbonyl)-8-hydropyrrolo[1,2-e]pyrimidine-5-cathis compound | GC-MS | Solanum extract | ~15 | Not specified | Identified secondary metabolite | researchgate.netekb.eg |

| cis-Deltamethrin | LC-MS/MS | Soil/Sediment | Not specified | Specific MRM transitions | Method validated for residue determination | epa.gov |

| tert-Butyl(3R,4S,7S,7S)-7-hydroxy-2,2,4-trimethyltetrahydro- zhanggroup.orggoogle.comdioxolo[4,5-c]pyridine-5(4H)-cathis compound | LC-MS | Reaction Mixture | Not specified | [M+H]+ 288.18061 (found) | Characterized reaction product | universiteitleiden.nl |

| Dimethyl-2,5-dioxahexane cathis compound (DMDOHC) | SPE-GC-FID | Aqueous Recycling Sample | Not specified | Not applicable (FID) | Quantified organic carbonate | researchgate.net |

Note: The specific retention times and mass spectral data for "this compound" and the Solanum compound are illustrative based on the context provided in the sources, which listed compounds detected at certain retention times by GC-MS but did not provide full mass spectra.

These examples demonstrate the versatility of hyphenated techniques in identifying and characterizing "this compound" compounds across diverse and complex sample types, from biological extracts and environmental samples to reaction mixtures and industrial wastewater.

Challenges and Future Directions in "rboxylate" Research

Addressing Synthetic Limitations and Scale-Up Challenges for "Rboxylate"

The synthesis of complex organic molecules often presents significant challenges, requiring numerous steps and specialized reagents. openaccessjournals.com Transitioning a successful laboratory-scale synthesis to industrial-scale production is a critical stage but is not straightforward. biosynth.com Factors such as safety, efficiency, and scalability must be carefully considered. Not all chemical reactions are easily scaled up, as they may exhibit different behavior at larger scales due to factors like heat dissipation, mixing, or pressure. labmanager.com Achieving the same level of efficiency as in the lab on a larger scale can be challenging due to the increased complexity of reaction kinetics, heat transfer, and mass transfer in industrial reactors.

For "this compound," addressing synthetic limitations would involve developing more efficient and selective synthetic routes. This could include exploring novel reagents, catalysts, and reaction conditions. openaccessjournals.com The integration of artificial intelligence and machine learning in reaction design may revolutionize the predictive capabilities of synthesis, potentially accelerating the discovery of optimized conditions for "this compound" production.

Scale-up challenges for "this compound" would necessitate careful consideration of process parameters. Understanding reaction kinetics and thermodynamics, optimizing chemical pathways, employing advanced process control strategies, and incorporating novel technologies are crucial for consistent and reliable production at scale. biosynth.com Continuous manufacturing processes and specialized equipment designed to maintain precise control over reaction conditions may be required for producing "this compound" at high volumes. biosynth.com Furthermore, securing a consistent and reliable supply of raw materials is essential for large-scale manufacturing, requiring careful coordination and effective management strategies. biosynth.com

Exploring Novel Reactivity Patterns and Unconventional Applications of "this compound"

Exploring novel reactivity patterns of a compound like "this compound" is key to unlocking its full potential. This involves going beyond expected reaction pathways and investigating its behavior under unconventional conditions or in the presence of different coreactants or catalysts. Computational methods, such as those based on Conceptual Density Functional Theory (CDFT), can be used to understand the electronic structure and predict the likely reaction pathways and reactive sites within a molecule. numberanalytics.com The development of new CDFT descriptors and methods, along with the integration of CDFT with machine learning and artificial intelligence techniques, are emerging trends that could aid in exploring the reactivity of "this compound". numberanalytics.com

Unconventional applications for "this compound" could arise from discovering unexpected properties or reactivity. The discovery of new materials or molecules can create entirely new fields of science. sciencedaily.com For instance, novel cluster compounds with unusual properties have shown potential in diverse fields, including catalysis and ionic conduction. sciencedaily.com Exploring the potential of "this compound" in emerging areas such as energy storage or biomedical research, as is being done with other main group elements, represents a future direction. numberanalytics.comsolubilityofthings.com This could involve leveraging its unique reactivity and compatibility with different systems. solubilityofthings.com

Development of Advanced Characterization Techniques Tailored for "this compound" Systems

Precise and comprehensive characterization is fundamental to understanding any chemical compound. For a novel compound like "this compound," the development of advanced characterization techniques tailored to its specific structural and electronic properties would be crucial. Modern chemical analysis employs sophisticated methods capable of detecting and quantifying substances with high accuracy. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography (e.g., GC, HPLC) are vital for determining composition, structure, and purity. solubilityofthings.comsolubilityofthings.com

Advanced techniques like X-ray crystallography, cryo-electron microscopy, and atomic force microscopy (AFM) can provide detailed information on three-dimensional structure and surface topography. alfatechservices.comnumberanalytics.com Spectroscopic methods such as infrared (IR), Raman, and UV-Vis spectroscopy offer insights into molecular vibrations, electronic transitions, and bonding. nih.gov For complex systems, multimodal approaches employing a combination of methods can provide a more comprehensive characterization. solubilityofthings.com Computational characterization methods, including molecular dynamics simulations and quantum chemistry calculations, can predict material behavior and screen for new materials, which could be particularly valuable in the early stages of "this compound" research. alfatechservices.com

Tailoring these techniques for "this compound" systems might involve optimizing sample preparation methods, developing specific spectroscopic probes, or refining computational models to accurately reflect its unique characteristics. Emerging techniques and hybrid methods are continuously advancing the field of analytical chemistry, offering improved accuracy and efficiency. solubilityofthings.com

Interdisciplinary Collaborations for Expanded "this compound" Research Horizons

Chemistry is a fundamentally interdisciplinary field, integrating seamlessly with other scientific domains. solubilityofthings.com Addressing complex scientific challenges often requires the combined expertise of researchers from different disciplines working effectively together. openaccessgovernment.org For "this compound" research, interdisciplinary collaborations can significantly expand research horizons.

Collaborations between synthetic chemists, computational chemists, materials scientists, and physicists could accelerate the discovery of new synthetic routes, predict properties, and explore potential applications. hkust.edu.hk Bringing in expertise from biology or medicine could be essential if "this compound" shows promise in biological systems or therapeutic applications. ufl.edu Environmental scientists and engineers could contribute to developing sustainable synthesis methods and assessing the environmental impact of "this compound" production and use. hkust.edu.hkberkeley.edu

Effective interdisciplinary collaboration requires unified problem formulation, the exchange of concepts and methodologies, and interactive, integrative teamwork. quora.com It can lead to the emergence of new knowledge and disciplines. quora.com Fostering an environment that encourages and facilitates such collaborations is crucial for tackling complex problems related to compounds like "this compound". hkust.edu.hk

Q & A

Q. What are the standard protocols for synthesizing and characterizing Rboxylate in academic laboratories?

Methodological guidance:

- Follow established synthetic routes (e.g., carboxylation or ligand substitution) with rigorous stoichiometric control.

- Use spectroscopic techniques (e.g., NMR, IR) for structural validation, and pair with elemental analysis to confirm purity .

- Reference crystallographic databases (e.g., Cambridge Structural Database) to compare experimental data with known analogs .

Q. How can researchers design reproducible experiments to study this compound’s physicochemical properties?

Methodological guidance:

- Employ standardized protocols for measuring solubility, stability, and reactivity (e.g., OECD guidelines for chemical testing).

- Use triplicate measurements with controls to account for environmental variability.

- Document all parameters (temperature, solvent, instrumentation calibration) in supplemental materials for replication .

Q. What systematic approaches are recommended for conducting literature reviews on this compound?

Methodological guidance:

- Use academic databases (Web of Science, SciFinder) with Boolean operators to filter studies by synthesis methods, applications, or analytical techniques .

- Map trends using citation analysis tools to identify seminal works and gaps (e.g., limited data on this compound’s catalytic behavior) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic data for this compound (e.g., conflicting enthalpy values)?

Methodological guidance:

- Perform meta-analysis of primary studies to identify methodological disparities (e.g., calorimetry vs. computational models).

- Validate results via independent techniques (e.g., isothermal titration calorimetry paired with DFT calculations) .

- Publish raw datasets and uncertainty ranges to facilitate cross-study comparisons .

Q. What experimental frameworks are suitable for investigating this compound’s mechanistic role in catalytic reactions?

Methodological guidance:

- Use kinetic profiling (e.g., initial rate analysis, Eyring plots) to deduce reaction pathways.

- Pair with in-situ spectroscopic monitoring (e.g., Raman, XAS) to track intermediate formation .

- Compare results with computational simulations (e.g., DFT for transition-state modeling) .

Q. How can researchers ensure methodological rigor when studying this compound’s interactions with biological systems?

Methodological guidance:

- Adopt cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls to validate specificity.

- Use orthogonal techniques (e.g., SPR for binding affinity, fluorescence microscopy for subcellular localization) to confirm findings .

Q. What strategies mitigate reproducibility challenges in this compound-based material synthesis?

Methodological guidance:

- Standardize precursor purification and reaction conditions (e.g., inert atmosphere, controlled humidity).

- Share detailed synthetic protocols via open-access platforms (e.g., protocols.io ) with version control .

Data Analysis and Interpretation

Q. How should researchers address outliers in spectroscopic data for this compound derivatives?

Methodological guidance:

Q. What computational tools are recommended for modeling this compound’s electronic structure?

Methodological guidance:

- Use Gaussian or ORCA software for DFT calculations, benchmarking against experimental spectra.

- Validate basis sets (e.g., B3LYP/6-31G*) with known analogs to ensure accuracy .

Ethical and Interdisciplinary Considerations

Q. How can interdisciplinary teams harmonize methodologies in this compound research (e.g., chemistry, biology, materials science)?

Methodological guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。